molecular formula C9H9NO3 B6617116 3-formyl-4-hydroxy-N-methylbenzamide CAS No. 1243392-04-2

3-formyl-4-hydroxy-N-methylbenzamide

Cat. No.: B6617116
CAS No.: 1243392-04-2
M. Wt: 179.17 g/mol
InChI Key: LEFLMSPNHURIGY-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a formyl (-CHO) group at position 3, a hydroxyl (-OH) group at position 4, and an N-methyl amide (-CONHCH₃) substituent. For example, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 3-hydroxy-4-methoxy-N,N-dimethylbenzamide () highlight the significance of substituent positioning on the benzamide core. The formyl group in this compound likely enhances electrophilic reactivity, making it a candidate for condensation reactions (e.g., hydrazone formation, as seen in ), while the hydroxyl group may contribute to hydrogen bonding or metal coordination .

Properties

IUPAC Name

3-formyl-4-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-9(13)6-2-3-8(12)7(4-6)5-11/h2-5,12H,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFLMSPNHURIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-4-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Formylation: The formyl group is introduced at the 3-position using a formylating agent such as formic acid or formic anhydride.

    Amidation: The resulting 3-formyl-4-hydroxybenzaldehyde is then reacted with methylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-formyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols or alkyl halides for esterification or etherification.

Major Products

    Oxidation: 3-carboxy-4-hydroxy-N-methylbenzamide.

    Reduction: 3-hydroxymethyl-4-hydroxy-N-methylbenzamide.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

3-formyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methyl group on the amide nitrogen can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-formyl-4-hydroxy-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects and functional properties:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
This compound -CHO (C3), -OH (C4), -CONHCH₃ (amide) Formyl, hydroxyl, N-methyl amide Potential reactivity in condensation reactions; possible metal chelation via -OH
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (C3), -CONHCH₂C(CH₃)₂OH (amide) Methyl, hydroxyl, branched N-substituent Acts as an N,O-bidentate directing group for C–H bond functionalization
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide -OH (C3), -OCH₃ (C4), -CON(CH₃)₂ (amide) Hydroxyl, methoxy, dimethyl amide Enhanced lipophilicity due to dimethyl substitution; methoxy group reduces acidity vs. -OH
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide -CH₃ (C2), -CONH-(isopropoxy phenyl) Methyl, isopropoxy, amide Likely high steric hindrance; used in environmental or analytical standards

Key Observations:

Electrophilic Reactivity : The formyl group in this compound distinguishes it from analogs with methyl () or methoxy () groups. This group enables participation in nucleophilic additions or Schiff base formations, similar to hydrazide condensations in .

N-Substituent Effects : The N-methyl group in the target compound balances lipophilicity and steric effects, contrasting with branched N-substituents () or dimethyl groups (), which may hinder reactivity.

Applications : While highlights the utility of N,O-bidentate directing groups in catalysis, the formyl and hydroxyl groups in this compound could make it suitable for synthesizing metal-chelating ligands or pharmaceutical intermediates.

Research Findings and Data Gaps

  • Synthesis: No direct synthesis route for this compound is described in the evidence. However, methods from analogous compounds (e.g., hydrazine-mediated condensations in or acyl chloride reactions in ) could be adapted .
  • Theoretical Properties : Computational studies (e.g., DFT, Mulliken charges) in suggest that substituent positions significantly influence electronic properties. For instance, the electron-withdrawing formyl group may reduce electron density at the benzene ring compared to methyl or methoxy groups .

Biological Activity

3-Formyl-4-hydroxy-N-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a formyl group, a hydroxyl group, and an N-methyl amide. These structural components enable the compound to participate in various chemical reactions and interactions with biological targets.

Functional Group Description
Formyl GroupReactive carbonyl group that can form covalent bonds with nucleophiles.
Hydroxyl GroupCapable of forming hydrogen bonds, influencing solubility and reactivity.
N-Methyl AmideModulates binding affinity and specificity towards biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes has been noted, suggesting its potential in drug development targeting enzyme-related diseases.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Hydrogen Bonding : The hydroxyl and formyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
  • Covalent Bond Formation : The formyl group may interact with nucleophilic sites on proteins, inhibiting their function.
  • Influence on Binding Affinity : The methyl group attached to the amide nitrogen can affect how well the compound binds to its targets, enhancing specificity and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.
  • Inflammation Modulation Study : A study demonstrated that this compound significantly reduced markers of inflammation in vitro, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Hydroxy-N-methylbenzamideLacks formyl groupReduced reactivity and potential activity
4-Tert-butyl-3-hydroxy-N,N-dimethylbenzamideContains dimethylamineDifferent biological profile
3-Formyl-4-hydroxybenzoic acidCarboxylic acid instead of amideDifferent reactivity due to acid group

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